

An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-1,4-dibromobut-2-ene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,4-dibromobut-2-ene, also known as cis-1,4-dibromo-2-butene, is a reactive bifunctional electrophile and a valuable building block in organic synthesis. Its stereoisomeric purity is crucial for the controlled synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in research and development. The information is presented to be a practical resource for scientists and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

(Z)-1,4-dibromobut-2-ene is a halogenated alkene with the molecular formula $C_4H_6Br_2$. The presence of the cis-configured double bond and two reactive bromine atoms makes it a versatile reagent in organic chemistry. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **(Z)-1,4-dibromobut-2-ene**

Property	Value	Reference
Molecular Weight	213.90 g/mol	[1][2]
Molecular Formula	C ₄ H ₆ Br ₂	[1][2]
CAS Number	18866-73-4	[2]
Appearance	White crystalline solid	
Melting Point	53 °C	[2]
Boiling Point	82 °C at 14 Torr	[2]
Density	1.912 g/cm ³	[2]

Spectroscopic Data

The definitive identification and purity assessment of **(Z)-1,4-dibromobut-2-ene** heavily rely on spectroscopic methods. While a complete, published high-resolution NMR dataset is not readily available in public databases, the expected spectral characteristics can be inferred from general principles of NMR spectroscopy and data for similar compounds.

2.1. ¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of the protons in **(Z)-1,4-dibromobut-2-ene** would result in two distinct signals. The vinylic protons (CH=CH) are expected to appear as a triplet, and the methylene protons (CH₂Br) as a doublet. A key distinguishing feature for the (Z)-isomer is the coupling constant between the vinylic protons, which is typically smaller (in the range of 6-14 Hz) compared to the trans-isomer (11-18 Hz)[3].

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **(Z)-1,4-dibromobut-2-ene** is expected to show two signals corresponding to the two non-equivalent carbon atoms: the methylene carbons (-CH₂Br) and the vinylic carbons (=CH-). The chemical shifts for the sp³ hybridized carbons bonded to bromine would appear further upfield compared to the sp² hybridized vinylic carbons[4][5][6][7].

2.3. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The IR spectrum of **(Z)-1,4-dibromobut-2-ene** would exhibit characteristic C-H stretching frequencies for both sp^2 and sp^3 hybridized carbons, a C=C stretching vibration, and a prominent C-Br stretching absorption. The NIST WebBook provides an IR spectrum for 1,4-dibromo-2-butene (isomer not specified)[8]. Mass spectrometry would show the molecular ion peak and characteristic isotopic patterns for a molecule containing two bromine atoms.

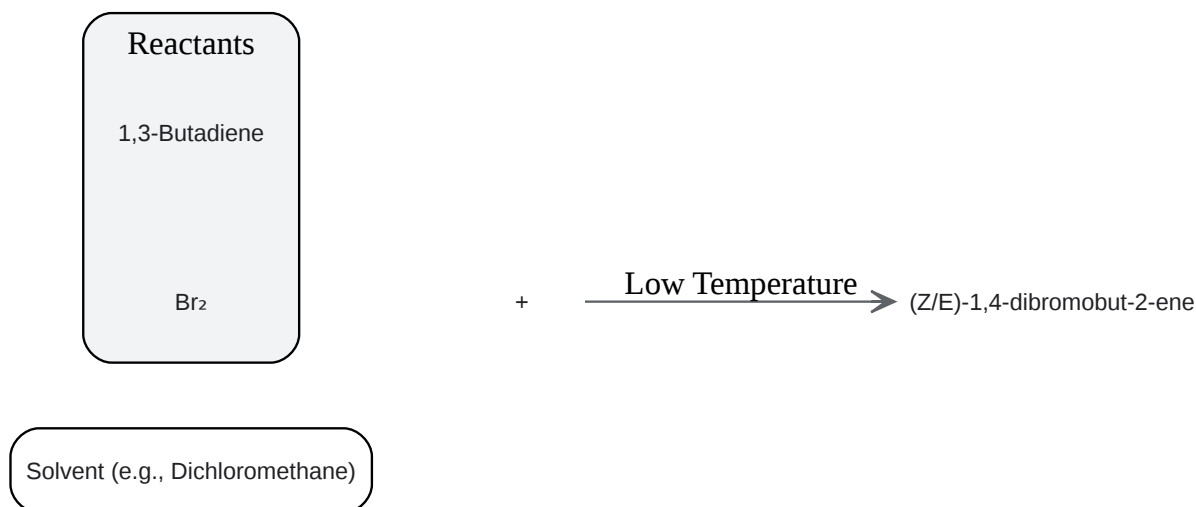
Experimental Protocols

The synthesis of 1,4-dibromobut-2-ene is most commonly achieved through the bromination of 1,3-butadiene. This reaction, however, typically yields a mixture of the (Z) and (E) isomers, along with other byproducts[9][10]. The stereoselective synthesis of the (Z)-isomer is more challenging and can be approached via specialized methods like olefin metathesis.

3.1. Synthesis of 1,4-dibromo-2-butene (Isomer Mixture)

This protocol is adapted from general procedures for the bromination of butadiene and is expected to yield a mixture of (Z) and (E) isomers[10].

Reaction Scheme:



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Figure 1: Synthesis of 1,4-dibromo-2-butene from 1,3-butadiene.

Materials:

- 1,3-butadiene
- Liquid bromine
- Dichloromethane (CH_2Cl_2), anhydrous
- Anhydrous ethanol (for recrystallization)
- Reaction flask equipped with a dropping funnel, stirrer, and thermometer
- Cooling bath (e.g., dry ice/acetone)

Procedure:

- In a reaction flask, dissolve 1,3-butadiene (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to between $-15\text{ }^{\circ}\text{C}$ and $-10\text{ }^{\circ}\text{C}$ using a cooling bath.
- Slowly add liquid bromine (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature below $-10\text{ }^{\circ}\text{C}$.
- After the addition is complete, continue stirring the mixture at this temperature for several hours.
- Remove the solvent by distillation under reduced pressure to obtain the crude product as a solid.
- The crude product can be purified by recrystallization from anhydrous ethanol to yield a mixture of (Z)- and (E)-1,4-dibromobut-2-ene[10].

3.2. Purification of **(Z)-1,4-dibromobut-2-ene**

The separation of the (Z) and (E) isomers of 1,4-dibromobut-2-ene can be challenging due to their similar physical properties. Fractional crystallization or chromatographic techniques may be employed. For the related compound, cis-2-butene-1,4-diol, purification from the trans-isomer has been achieved by crystallization from solvents like acetone, methyl ethyl ketone, or

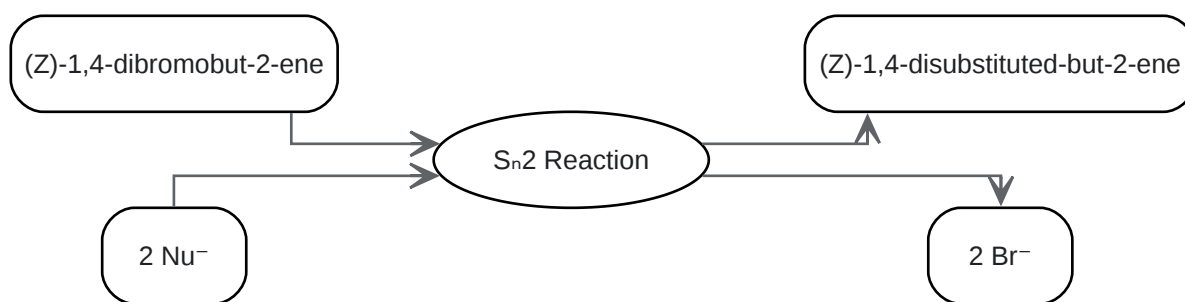
tetrahydrofuran[11]. A similar approach could potentially be adapted for the purification of **(Z)-1,4-dibromobut-2-ene**.

Reactivity and Applications

(Z)-1,4-dibromobut-2-ene is a bifunctional molecule that can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

4.1. Nucleophilic Substitution Reactions

Both bromine atoms in **(Z)-1,4-dibromobut-2-ene** are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity is central to its use in the construction of more complex molecules.



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Figure 2: General scheme for nucleophilic substitution of **(Z)-1,4-dibromobut-2-ene**.

4.2. Applications in Synthesis

While the trans-isomer of 1,4-dibromo-2-butene is a known intermediate in the synthesis of the antihypertensive drug aliskiren[10], the applications of the pure (Z)-isomer are less documented in the context of drug development. However, its ability to act as a four-carbon building block makes it a valuable reagent in the synthesis of various cyclic and acyclic compounds. For instance, it has been used in the preparation of polymerizable ester-based Gemini cationic surfactants[10]. Its potential in the total synthesis of natural products containing a cis-alkene moiety remains an area for further exploration.

Safety and Handling

(Z)-1,4-dibromobut-2-ene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Health Hazards: It is expected to be toxic if swallowed and may cause severe skin burns and eye damage. It is also a lachrymator (causes tearing)[4].
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention[4].
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. It may be light-sensitive.

Conclusion

(Z)-1,4-dibromobut-2-ene is a valuable, albeit challenging, reagent in organic synthesis. Its utility is derived from the presence of two reactive bromine atoms on a stereodefined four-carbon chain. While the synthesis of the pure (Z)-isomer requires specialized methods or careful purification, its potential as a building block for complex molecules, including those of medicinal interest, is significant. This guide provides foundational information for researchers and professionals to safely handle and utilize this compound in their synthetic endeavors. Further research into stereoselective synthetic routes and applications in drug discovery is warranted.

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